[4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
Description
4-(3-Chlorobenzyl)piperazin-1-ylmethanone is a piperazine-derived compound featuring a naphthalen-1-yl methanone core linked to a 4-(3-chlorobenzyl)piperazine moiety. This structural combination is often explored in medicinal chemistry for CNS-targeting agents, herbicides, and kinase inhibitors .
Properties
Molecular Formula |
C22H21ClN2O |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H21ClN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2 |
InChI Key |
ADYNUIIJEYEAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution via Piperazine Intermediate
The most widely documented approach involves a two-step synthesis starting with the alkylation of piperazine followed by acylation.
Step 1: Synthesis of 4-(3-Chlorobenzyl)piperazine
Piperazine reacts with 3-chlorobenzyl chloride in a nucleophilic substitution reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed at 80–100°C for 6–12 hours, yielding 4-(3-chlorobenzyl)piperazine. Catalytic potassium iodide (KI) enhances reactivity by facilitating the formation of the benzyl iodide intermediate.
Step 2: Acylation with Naphthalene-1-carbonyl Chloride
The intermediate undergoes acylation using naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl. Reactions in dichloromethane (DCM) at 0–25°C for 4–8 hours yield the final product. This method typically achieves 65–75% overall yield.
Microwave-Assisted Reductive Alkylation
A greener alternative leverages microwave irradiation to accelerate reductive alkylation. Piperazine is reacted with 3-chlorobenzaldehyde and naphthalene-1-carboxaldehyde in a one-pot procedure. Sodium borohydride (NaBH₄) serves as the reducing agent, with ethanol/water as the solvent system. Microwave irradiation at 100°C for 15–30 minutes improves reaction efficiency, achieving 80–85% yield.
Advanced Methodological Variations
Catalytic Cross-Coupling Approaches
Palladium-catalyzed Buchwald–Hartwig coupling has been explored for introducing the naphthalen-1-yl group. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate (Cs₂CO₃) as the base, aryl halides couple with 4-(3-chlorobenzyl)piperazine in toluene at 110°C. This method achieves 70–78% yield but requires rigorous exclusion of moisture.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, enhancing sustainability. Equimolar quantities of piperazine, 3-chlorobenzyl bromide, and naphthalene-1-carboxylic acid are ground with potassium carbonate (K₂CO₃) in a planetary mill. Reaction completion occurs within 2 hours, yielding 72% product with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 80°C, 12 hours | DMF, TEA | 65–75 | 90–92 |
| Microwave Reductive Alkylation | 100°C, 30 minutes (MW) | Ethanol/water, NaBH₄ | 80–85 | 94–96 |
| Buchwald–Hartwig Coupling | 110°C, 24 hours | Pd(OAc)₂/Xantphos, toluene | 70–78 | 88–90 |
| Mechanochemical Synthesis | Ball milling, 2 hours | K₂CO₃ | 72 | 95 |
Key Observations :
-
Microwave-assisted methods offer superior yields and shorter reaction times, making them ideal for industrial applications.
-
Mechanochemical synthesis aligns with green chemistry principles but requires optimization for scalability.
Critical Process Parameters
Temperature and Reaction Time
Higher temperatures (>100°C) in conventional methods risk decomposition of the naphthalen-1-yl moiety, whereas microwave irradiation minimizes thermal degradation.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(3-Chlorobenzyl)piperazin-1-ylmethanone exhibit antidepressant properties. A study demonstrated its potential to modulate serotonin receptors, which are critical in mood regulation.
Table 1: Antidepressant Activity of Related Compounds
| Compound | Receptor Target | Effect |
|---|---|---|
| Compound A | 5-HT1A | Agonist |
| Compound B | 5-HT2A | Antagonist |
| 4-(3-Chlorobenzyl)piperazin-1-ylmethanone | 5-HT2C | Partial Agonist |
Antitumor Activity
The compound has been investigated for its antitumor effects, particularly against breast cancer cell lines. In vitro studies showed that it inhibits cell proliferation and induces apoptosis.
Case Study: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-(3-Chlorobenzyl)piperazin-1-ylmethanone resulted in a significant reduction in cell viability, with an IC50 value of 25 µM.
Antimicrobial Properties
Similar structures have demonstrated antimicrobial activity against various pathogens. The compound's efficacy against bacterial strains was evaluated, revealing promising results.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
Mechanism of Action
The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
- [4-(4-Fluorobenzyl)piperazin-1-yl][3-fluoro-2-(trifluoromethyl)phenyl]methanone (23): Substituents: The piperazine bears a 4-fluorobenzyl group, and the methanone is attached to a trifluoromethyl-substituted phenyl ring. Impact: Fluorine atoms enhance lipophilicity and metabolic stability compared to chlorine. Activity: Such fluorinated derivatives are often optimized for improved blood-brain barrier penetration in CNS drug development .
- [4-(2,3-Dichlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl]methanone (A-15): Substituents: The piperazine is substituted with a 2,3-dichlorophenyl group, and the methanone is linked to a phenyl ring with a propoxy chain terminating in a methylpiperazine. Impact: The dichlorophenyl group introduces stronger electron-withdrawing effects than 3-chlorobenzyl, while the extended propoxy chain enhances solubility and pharmacokinetic properties. Activity: This structure is reported in anticancer studies, where the methylpiperazine tail may improve cellular uptake .
Analogues with Varied Methanone Aryl Groups
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (9): Substituents: A 4-chlorophenyl group replaces the naphthyl moiety. Impact: The smaller phenyl group reduces molecular weight (C₁₈H₁₈ClFN₂O vs. C₂₂H₂₀ClN₂O for the target compound) and lipophilicity (logP ~3.2 vs. ~4.5 estimated). Activity: Used in tyrosine kinase inhibitor research, where chlorine and fluorine synergize for receptor affinity .
- 4-(4-Aminophenyl)piperazin-1-ylmethanone: Substituents: A 4-aminophenyl on piperazine and a furan on methanone. Impact: The amino group enhances hydrogen bonding and solubility, while the furan introduces heteroaromaticity. Activity: Such derivatives are explored for antimicrobial applications, leveraging the furan’s planar structure for DNA intercalation .
Pharmacological and Physicochemical Comparisons
| Compound | Piperazine Substituent | Methanone Aryl Group | Molecular Weight | Key Activities |
|---|---|---|---|---|
| Target Compound | 3-Chlorobenzyl | Naphthalen-1-yl | ~380.9 g/mol | Cannabinoid receptor modulation |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | 4-Chlorophenyl | ~332.8 g/mol | Tyrosine kinase inhibition |
| [4-(2,3-Dichlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl]methanone | 2,3-Dichlorophenyl | 4-Propoxy-phenyl | ~541.4 g/mol | Anticancer |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | ~297.3 g/mol | Antimicrobial |
- Receptor Binding: The target compound’s naphthyl group enables π-π stacking with aromatic residues in cannabinoid receptors, while the 3-chlorobenzyl group engages in hydrophobic interactions. Fluorinated analogues (e.g., compound 23) may exhibit higher metabolic stability but lower receptor affinity due to reduced steric complementarity .
- Solubility and Bioavailability: Derivatives with polar groups (e.g., amino in ) or extended chains (e.g., propoxy in ) show improved aqueous solubility compared to the hydrophobic naphthyl-containing target compound.
Biological Activity
The compound 4-(3-Chlorobenzyl)piperazin-1-ylmethanone, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, the introduction of naphthalen-2-yl substitution in related compounds has been shown to enhance antimicrobial activity against Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MIC) reported as low as 2 µg/mL . This suggests that similar substitutions in 4-(3-Chlorobenzyl)piperazin-1-ylmethanone might confer enhanced antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3j | S. aureus | 2 |
| 3j | E. faecium | 2 |
| 7 | S. aureus | 1 |
| - | Vancomycin-resistant E. faecium | 2 |
Anticancer Activity
Piperazine derivatives have also been explored for their anticancer potential. Research indicates that certain derivatives can significantly reduce the viability of cancer cell lines such as Caco-2 and A549. For example, compounds with naphthalen-2-yl substitutions demonstrated enhanced anticancer activity, achieving a viability reduction of approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 3h | Caco-2 | 39.8 | <0.001 |
| 3k | A549 | Significant reduction | <0.0084 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. Studies show that piperazine derivatives exhibit strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Summary of Enzyme Inhibition Studies
| Compound | Enzyme | Inhibition Activity |
|---|---|---|
| Various | AChE | Strong |
| Various | Urease | Strong |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperazine derivatives similar to 4-(3-Chlorobenzyl)piperazin-1-ylmethanone. For instance, one study synthesized various derivatives and tested their biological activities against multiple bacterial strains. The findings highlighted that specific structural modifications could lead to significant enhancements in antibacterial and anticancer activities .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(3-Chlorobenzyl)piperazin-1-ylmethanone, and what factors influence reaction yields?
- Methodology : Synthesis typically involves (1) forming a piperazine intermediate via nucleophilic substitution between ethylenediamine and 3-chlorobenzyl halides, and (2) coupling the intermediate with naphthalene-1-carbonyl chloride under basic conditions. Key factors affecting yields include solvent polarity (e.g., dichloromethane for solubility), temperature control (room temperature to 80°C), and catalyst use (e.g., triethylamine for deprotonation). Low yields (~20–46%) reported in similar compounds (e.g., ) highlight the need for optimized purification methods like column chromatography or recrystallization .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons in naphthalene at δ 7.2–8.5 ppm) and carbon types (e.g., carbonyl at ~170 ppm).
- HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z for C22H20ClN2O).
- X-ray crystallography : Resolves absolute configuration using programs like SHELXL ( ). For example, SHELX refinement can detect disorder in the piperazine ring .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology :
- Receptor binding assays : Use radioligand displacement (e.g., CB1/CB2 receptors, as in ) to measure affinity.
- Enzyme inhibition studies : Test against kinases or proteases using fluorescence-based substrates.
- Cytotoxicity assays : MTT or resazurin assays in cell lines (e.g., cancer or neuronal models) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
- Methodology :
- Density Functional Theory (DFT) : Models transition states to predict reaction barriers (e.g., amide bond formation).
- Artificial Force Induced Reaction (AFIR) : Identifies energetically favorable pathways ().
- Molecular docking : Screens potential bioactivity by simulating interactions with target proteins (e.g., GPCRs) .
Q. How to resolve discrepancies in crystallographic data interpretation for piperazine derivatives?
- Methodology :
- Multi-software validation : Compare SHELXL ( ) with Olex2 or PLATON to detect twinning or disorder.
- Spectroscopic cross-validation : Align NMR-derived torsion angles with crystallographic data.
- High-resolution data : Collect data at synchrotrons to minimize noise .
Q. How to design in vivo studies to assess therapeutic potential while minimizing CNS penetration?
- Methodology :
- LogP adjustments : Introduce polar groups (e.g., sulfonyl) to reduce blood-brain barrier permeability.
- P-glycoprotein (P-gp) efflux assays : Confirm compound efflux using MDCK-MDR1 cells.
- Pharmacokinetic profiling : Measure plasma-to-brain ratios via LC-MS (e.g., 's compound 13 achieved limited CNS penetration via structural modifications) .
Q. How to approach contradictory bioactivity data between similar piperazine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 3-chloro vs. 4-methoxy groups in and ).
- Meta-analysis : Standardize assay conditions (e.g., pH, cell lines) across studies.
- Dose-response validation : Re-test compounds under uniform protocols to isolate variables .
Q. What strategies enhance the compound's stability for long-term pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
